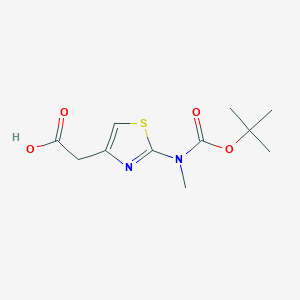

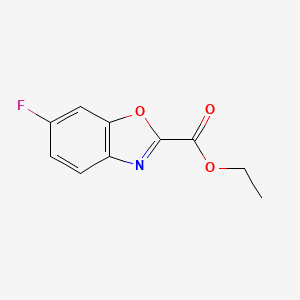

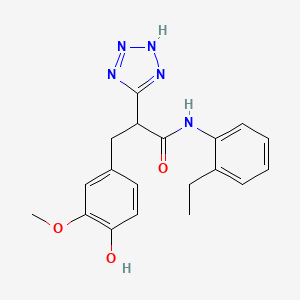

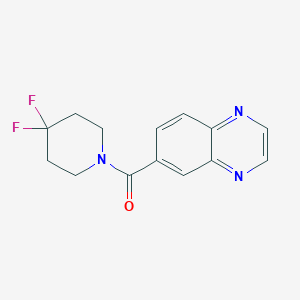

![molecular formula C7H5N3O2 B2502015 [1,2,3]三唑并[1,5-a]吡啶-7-羧酸 CAS No. 1555335-57-3](/img/structure/B2502015.png)

[1,2,3]三唑并[1,5-a]吡啶-7-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

[1,2,3]Triazolo[1,5-a]pyridine-7-carboxylic acid is a compound that belongs to the class of triazolopyridines, which are heterocyclic compounds featuring a triazole ring fused to a pyridine ring. These compounds have garnered interest due to their potential applications in pharmaceuticals and materials science. The specific compound , with a carboxylic acid functional group at the 7-position, may offer unique reactivity and the possibility to form derivatives with varied biological activities .

Synthesis Analysis

The synthesis of triazolopyridine derivatives can be achieved through various methods. One approach involves the reaction of 2-hydrazinopyridine with carboxylic acids to form acetohydrazides, which are then cyclized using Lawesson's reagent to yield [1,2,4]triazolo[4,3-a]pyridines . Although this method does not directly synthesize [1,2,3]Triazolo[1,5-a]pyridine-7-carboxylic acid, it provides insight into the synthetic strategies that can be adapted for the preparation of related triazolopyridine compounds.

Molecular Structure Analysis

The molecular structure of triazolopyridine derivatives can be influenced by substituents at various positions on the core structure. For instance, different 2-substituents combined with a morpholinomethylphenyl group at the 5-position of 1,2,4-triazolo[1,5-a]pyridines can lead to diverse supramolecular synthons in the solid state, affecting the crystal structures and intermolecular interactions . These structural variations are crucial for the development of pharmaceuticals and materials with specific properties.

Chemical Reactions Analysis

Triazolopyridines exhibit reactivity characteristic of aromatic compounds. For example, nitration of 2-methyl-s-triazolo[1,5-a]pyridine yields mononitro compounds, which can be further reduced to amino derivatives and then converted to bromo derivatives via the Sandmeyer reaction . However, the triazolopyridine ring is unstable against oxidation, leading to the fission of the pyridine ring and the formation of triazole derivatives . These reactions highlight the potential for chemical modification and functionalization of triazolopyridine cores.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazolopyridines are influenced by their molecular structures. For instance, the presence of a carboxylic acid group in [1,2,3]Triazolo[1,5-a]pyridine-7-carboxylic acid would contribute to its acidity and potential for forming salts and esters. The chapter on the chemistry of [1,2,3]triazolo[1,5-a]pyridines provides an update on the physical properties and theoretical chemistry of these compounds, including their ligand properties and ability to form polynuclear complexes with metal ions . This information is essential for understanding the behavior of triazolopyridines in various chemical environments and their potential applications.

科学研究应用

合成和衍生物的形成

- [1,2,3]三唑并[1,5-a]吡啶-7-羧酸衍生物因其在科学研究中的广泛应用而被广泛研究。一个重要的领域是各种衍生物的合成。例如,Brodbeck 等人(2003 年)描述了 5-氨基-1-芳基-[1,2,4]三唑并[1,5-a]吡啶-7-羧酸酰胺衍生物的合成,重点介绍了它们在创建多种三唑并吡啶酰胺衍生物方面的潜力 (Brodbeck, Puellmann, Schmitt, & Nettekoven, 2003).

新颖的合成策略

- 合成 [1,2,3]三唑并[1,5-a]吡啶的创新方法也是研究的重点。郑等人(2014 年)开发了一种 1,2,4-三唑并[1,5-a]吡啶的无金属合成方法,强调了这种方法的效率和便利性 (Zheng, Ma, Tang, Zhang-Negrerie, Du, & Zhao, 2014)。Ibrahim 等人(2020 年)进一步探索了微波辅助合成单-和双-[1,2,4]三唑并[1,5-a]吡啶的方案,突出了该技术的环保效益和效率 (Ibrahim, Behbehani, & Arafa, 2020).

荧光性质

- [1,2,3]三唑并[1,5-a]吡啶衍生物的荧光性质已被研究,在各个领域具有潜在应用。Abarca 等人(2006 年)合成了具有高量子产率的化合物,表明它们适用于基于荧光的应用 (Abarca, Aucejo, Ballesteros, Blanco, & Garcı́a-España, 2006).

配体性质

- [1,2,3]三唑并[1,5-a]吡啶衍生物的配体性质是另一个关注领域。Abarca 等人(2012 年)探索了这些化合物与直接芳基化反应,阐明了它们的独特化学行为 (Abarca, Adam, Ballesteros, Chiassai, & Gamon, 2012).

超分子化学

- [1,2,3]三唑并[1,5-a]吡啶衍生物在超分子化学中的作用值得注意。柴等人(2019 年)研究了这些化合物形成的不同超分子合成子,强调了它们在药物开发和晶体工程中的潜力 (Chai, Li, Meng, Zhou, Xia, Li, & He, 2019).

作用机制

Target of Action

Related compounds, such as [1,2,4]triazolo[1,5-a]pyrimidines, have been reported to act as inhibitors of cyclic adenosine 3′,5′-monophosphate (camp) phosphodiesterase (pde) . PDEs play a crucial role in cellular signaling by regulating the intracellular levels of cAMP, a second messenger involved in a variety of physiological responses.

Mode of Action

It’s known that [1,2,3]triazolo[1,5-a]pyridines can act as precursors of tautomeric 2-(diazomethyl)pyridines . This suggests that they might interact with their targets through the formation of diazo compounds and corresponding metal carbenoids .

Biochemical Pathways

Related compounds have shown to suppress the erk signaling pathway , which plays a key role in cell proliferation and differentiation.

Result of Action

Related compounds have shown antiproliferative activities against various cancer cells , suggesting that [1,2,3]Triazolo[1,5-a]pyridine-7-carboxylic acid might have similar effects.

Action Environment

It’s known that factors such as temperature, ph, and the presence of other substances can significantly affect the activity and stability of chemical compounds .

安全和危害

未来方向

While the specific future directions for “[1,2,3]Triazolo[1,5-a]pyridine-7-carboxylic acid” are not mentioned in the retrieved papers, the use of triazolo[1,5-a]pyridines as precursors of tautomeric 2-(diazomethyl)pyridines represents a promising methodology for the synthesis of various types of nitrogen-containing heterocycles . This could open up new avenues for research and development in the field of medicinal chemistry.

属性

IUPAC Name |

triazolo[1,5-a]pyridine-7-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O2/c11-7(12)6-3-1-2-5-4-8-9-10(5)6/h1-4H,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVEYWLQAIBRGPE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=NN2C(=C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1555335-57-3 |

Source

|

| Record name | [1,2,3]triazolo[1,5-a]pyridine-7-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

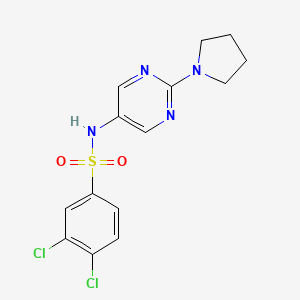

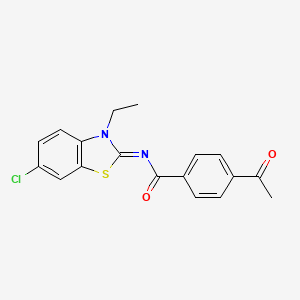

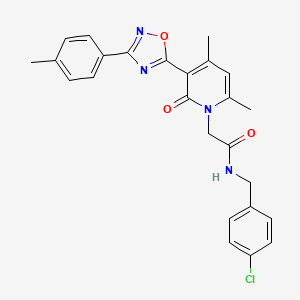

![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-3-methylsulfonylbenzamide](/img/structure/B2501949.png)